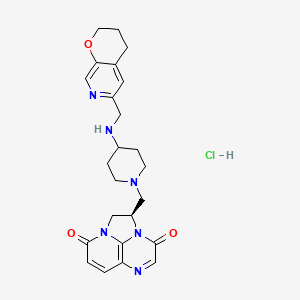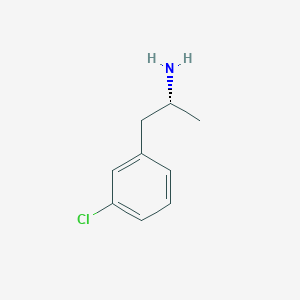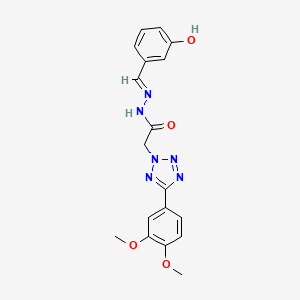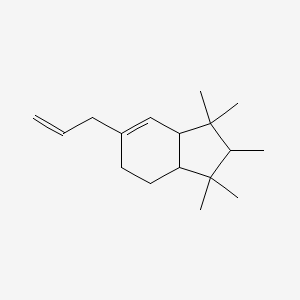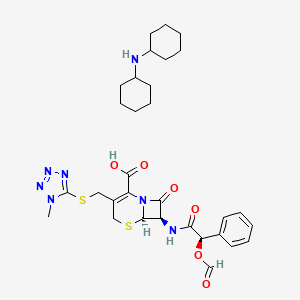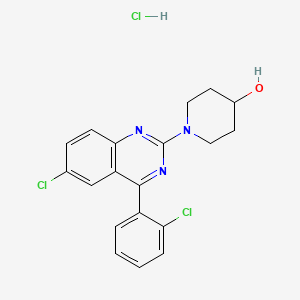
4-Piperidinol, 1-(6-chloro-4-(2-chlorophenyl)-2-quinazolinyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinol, 1-(6-chloro-4-(2-chlorophenyl)-2-quinazolinyl)-, monohydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidinol moiety linked to a quinazoline ring system, both of which are substituted with chlorine atoms. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(6-chloro-4-(2-chlorophenyl)-2-quinazolinyl)-, monohydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the quinazoline ring system, followed by the introduction of the piperidinol moiety. Chlorination reactions are then employed to introduce the chlorine atoms at specific positions on the aromatic rings. The final step involves the formation of the monohydrochloride salt, which is achieved by treating the compound with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinol, 1-(6-chloro-4-(2-chlorophenyl)-2-quinazolinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds.
Scientific Research Applications
4-Piperidinol, 1-(6-chloro-4-(2-chlorophenyl)-2-quinazolinyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Piperidinol, 1-(6-chloro-4-(2-chlorophenyl)-2-quinazolinyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the quinazoline ring system allows it to interact with nucleic acids and proteins, potentially inhibiting their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromophenyl)-1-(2,6-difluorobenzyl)-4-piperidinol
- Trifluoromethylpyridines
Uniqueness
Compared to similar compounds, 4-Piperidinol, 1-(6-chloro-4-(2-chlorophenyl)-2-quinazolinyl)-, monohydrochloride is unique due to its specific substitution pattern and the presence of both piperidinol and quinazoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
86892-32-2 |
|---|---|
Molecular Formula |
C19H18Cl3N3O |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
1-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C19H17Cl2N3O.ClH/c20-12-5-6-17-15(11-12)18(14-3-1-2-4-16(14)21)23-19(22-17)24-9-7-13(25)8-10-24;/h1-6,11,13,25H,7-10H2;1H |
InChI Key |
STBUEXKJARHVJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


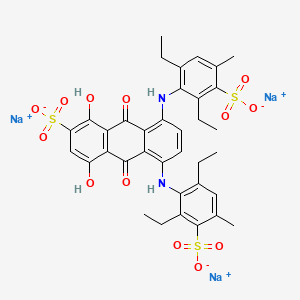

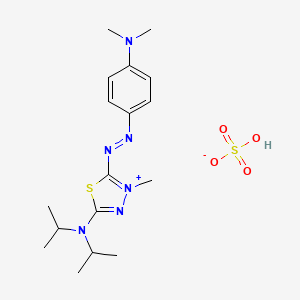
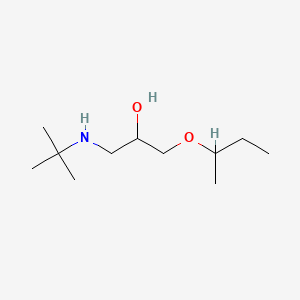
![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)

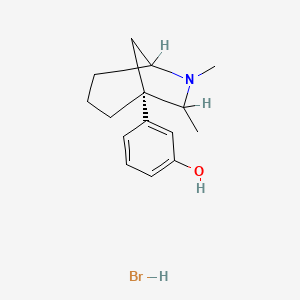
![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)
